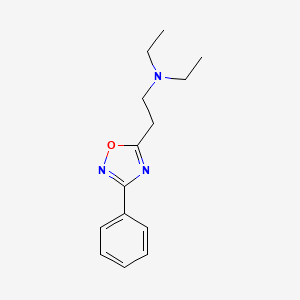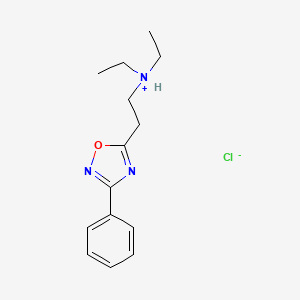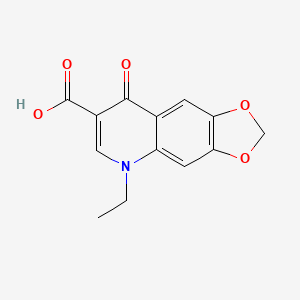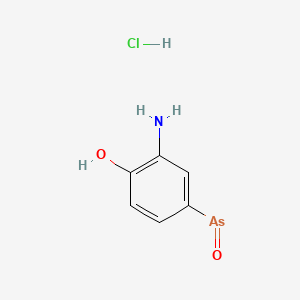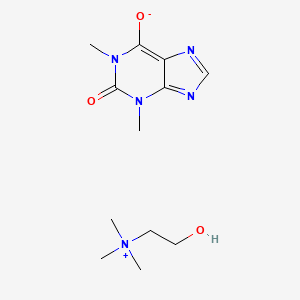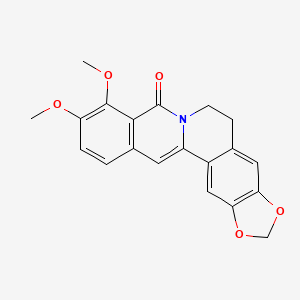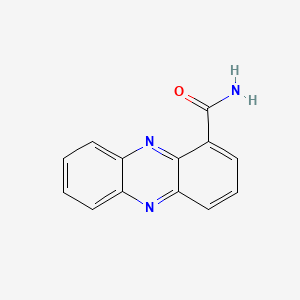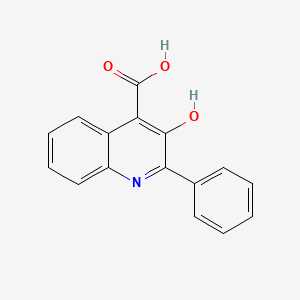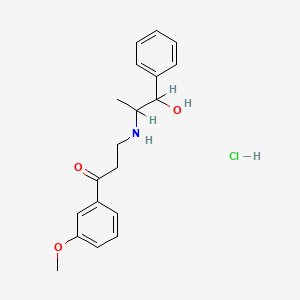
p32 Inhibitor M36
Vue d'ensemble
Description
P32 Inhibitor M36, also known as M36, is an inhibitor of the p32 mitochondrial protein . It binds directly to p32 and inhibits the p32 association with LyP-1 .
Synthesis Analysis
The synthesis of M36 was achieved through a pharmacophore modeling strategy . A pharmacophore model of C1q and LyP-1 peptide association with p32 was used to screen a virtual compound library . A primary screening assay for inhibitors of p32 was developed to identify compounds that could rescue p32-dependent glutamine-addicted glioma cells from glutamine withdrawal .Molecular Structure Analysis
The molecular structure of M36 is represented by the formula C23H28N8O2 . The molecular weight of M36 is 448.52 .Chemical Reactions Analysis
M36 binds directly to p32 and inhibits the association of p32 with LyP-1 . This inhibition effectively reduces the growth of p32 overexpressing glioma cells and sensitizes the cells to glucose depletion .Physical And Chemical Properties Analysis
M36 is a solid substance . It has a molecular weight of 448.52 and its molecular formula is C23H28N8O2 . It is soluble in DMSO at a concentration of 5 mg/mL .Applications De Recherche Scientifique
Colon Cancer Treatment
The p32 Inhibitor M36 has been shown to have significant effects on colon cancer cells. It decreases the viability rate, clonogenic capacity, and proliferation rate of different colon cancer cell lines in a dose-dependent manner . This suggests that M36 could be a promising therapeutic drug for the treatment of colon cancer .
Inhibition of Mitogenic Signaling Pathways
M36 has been found to decrease the activation rate of critical pro-malignant and mitogenic cellular pathways such as Akt-mTOR and MAPK in RKO colon cancer cells . This could potentially slow down the growth and spread of cancer cells.
Promotion of Mitochondrial Damage
Treatment with M36 significantly affects the mitochondrial integrity and dynamics of malignant cells . This indicates that p32/C1QBP plays an essential role in maintaining mitochondrial homeostasis and that M36 could disrupt this, leading to cell death .
Cytostatic Effects
The effects of the inhibitor of C1QBP were cytostatic and non-cytotoxic . This means that M36 could potentially stop or slow the growth of cancer cells without causing harm to normal cells.
Targeting Overexpressed Proteins in Cancer
The protein p32 (C1QBP) is a multifunctional and multicompartmental homotrimer that is overexpressed in many cancer types, including colon cancer . High expression levels of C1QBP are negatively correlated with the survival of patients . M36, by inhibiting p32, could therefore be used to target overexpressed proteins in cancer cells.
Inhibition of Protein Associations
M36 is a p32 mitochondrial protein inhibitor, which binds directly to p32 and inhibits p32 association with LyP-1 . This could potentially disrupt the functions of these proteins in cancer cells.
Mécanisme D'action
Target of Action
The primary target of the p32 Inhibitor M36 is the mitochondrial protein p32 . This protein is a validated therapeutic target of cancer and is overexpressed in various types of cancers including glioma . It plays a functional role in maintaining oxidative phosphorylation (OxPhos) .
Mode of Action
The p32 Inhibitor M36 binds directly to p32 and inhibits its association with LyP-1 . This interaction results in the inhibition of the growth of p32 overexpressing cells .
Biochemical Pathways
The inhibition of p32 by M36 affects the metabolic pathways in the cells. The loss of p32 switches metabolism from mitochondrial OxPhos to aerobic glycolysis . This shift in metabolism is a characteristic feature of cancer cells, known as the Warburg effect.
Result of Action
M36 effectively inhibits the growth of p32 overexpressing glioma cells . It also sensitizes these cells to glucose depletion . This suggests that M36 could potentially limit tumor growth and enhance the effectiveness of other treatments that induce metabolic stress in cancer cells.
Action Environment
The environment in which M36 acts can influence its efficacy and stability. For instance, M36 is much more potent under low glucose conditions This suggests that the metabolic state of the tumor microenvironment could influence the effectiveness of M36
Orientations Futures
M36 has shown promise as a therapeutic drug for the treatment of colon cancer . It significantly decreased the viability rate, clonogenic capacity, and proliferation rate of different colon cancer cell lines in a dose-dependent manner . Future research could focus on testing M36 in other cancer types and comparing its effectiveness with other existing or potential drugs for colon cancer .
Propriétés
IUPAC Name |
1-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[3-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]propyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O2/c32-22(30-18-6-1-4-16(14-18)20-24-10-11-25-20)28-8-3-9-29-23(33)31-19-7-2-5-17(15-19)21-26-12-13-27-21/h1-2,4-7,14-15H,3,8-13H2,(H,24,25)(H,26,27)(H2,28,30,32)(H2,29,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFOXYBNULCICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NCCCNC(=O)NC3=CC=CC(=C3)C4=NCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p32 Inhibitor M36 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



